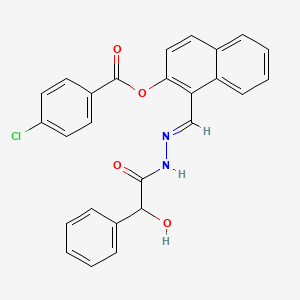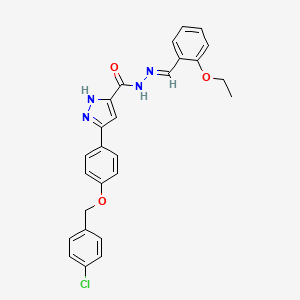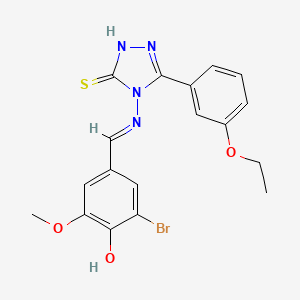![molecular formula C26H22BrCl2N3O5 B12019171 [4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate CAS No. 769151-54-4](/img/structure/B12019171.png)
[4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hidrazinilideno]metil]fenil] 4-propoxi benzoato es un complejo compuesto orgánico caracterizado por su estructura única, que incluye grupos bromo, cloro y propoxi benzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hidrazinilideno]metil]fenil] 4-propoxi benzoato típicamente involucra múltiples pasos, incluyendo la formación de compuestos intermedios. El proceso a menudo comienza con la preparación de cloruro de 3,4-diclorobenzilo, que luego se hace reaccionar con hidrazina para formar la hidrazida correspondiente. Este intermedio se hace reaccionar adicionalmente con 4-bromo-2-formilfenil 4-propoxi benzoato en condiciones específicas para producir el producto final. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se controlan cuidadosamente para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar procesos de lotes a gran escala o continuos. El uso de reactores automatizados y el control preciso de los parámetros de reacción son esenciales para lograr una calidad y eficiencia consistentes. Los métodos industriales también pueden incorporar técnicas de purificación avanzadas, como la recristalización y la cromatografía, para obtener el compuesto deseado en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
[4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hidrazinilideno]metil]fenil] 4-propoxi benzoato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución de halógenos pueden ocurrir, donde los átomos de bromo o cloro son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Sustitución nucleofílica utilizando yoduro de sodio en acetona.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de diversas reacciones químicas y mecanismos.
Biología
En la investigación biológica, [4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hidrazinilideno]metil]fenil] 4-propoxi benzoato se estudia por sus posibles interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos. Puede servir como una sonda para investigar vías bioquímicas e interacciones moleculares.
Medicina
En medicina, este compuesto se investiga por sus posibles propiedades terapéuticas. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos y estudios farmacológicos.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de [4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hidrazinilideno]metil]fenil] 4-propoxi benzoato involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, alterando su actividad y desencadenando efectos posteriores. Las vías exactas e interacciones moleculares dependen del contexto y la aplicación específicos.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con grupos funcionales similares.
Arquitecturas puenteadas por disilano: Compuestos con estructuras electrónicas únicas y aplicaciones en ciencia de materiales.
Propionato de etilo 3-(furan-2-il): Otro compuesto con características estructurales y aplicaciones similares.
Singularidad
Lo que diferencia a [4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hidrazinilideno]metil]fenil] 4-propoxi benzoato es su combinación de grupos bromo, cloro y propoxi benzoato, que confieren propiedades químicas y físicas únicas. Estas características lo convierten en un compuesto valioso para diversas investigaciones científicas y aplicaciones industriales.
Propiedades
Número CAS |
769151-54-4 |
|---|---|
Fórmula molecular |
C26H22BrCl2N3O5 |
Peso molecular |
607.3 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H22BrCl2N3O5/c1-2-11-36-20-7-3-16(4-8-20)26(35)37-23-10-6-19(27)12-18(23)14-31-32-24(33)15-30-25(34)17-5-9-21(28)22(29)13-17/h3-10,12-14H,2,11,15H2,1H3,(H,30,34)(H,32,33)/b31-14+ |
Clave InChI |
BXQPCRPDZVPKBV-XAZZYMPDSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12019101.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12019112.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12019116.png)



![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12019132.png)
![3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019134.png)
![[1-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B12019138.png)
![3-(4-bromophenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019140.png)
![N-benzyl-7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019141.png)
![(5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019144.png)

